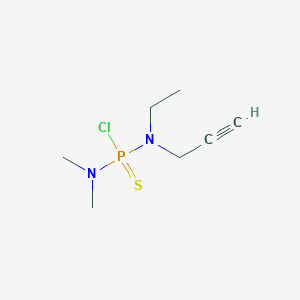
N-Ethyl-N',N'-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride is a complex organic compound with a unique structure that includes both alkyne and phosphorodiamidothioic chloride functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride typically involves the reaction of N-ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylamine with phosphorodiamidothioic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Quality control measures are implemented to monitor the reaction conditions and the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines or alkanes.
Substitution: Formation of substituted phosphorodiamidothioic derivatives.
Scientific Research Applications
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The phosphorodiamidothioic chloride moiety can interact with metal ions or other electrophilic centers, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-propyn-1-amine: Similar structure but lacks the phosphorodiamidothioic chloride group.
N-Ethyl-N-methyl-1-propanamine: Similar amine structure but different functional groups.
N,N-Dimethylethylamine: Similar amine structure but lacks the alkyne and phosphorodiamidothioic chloride groups.
Uniqueness
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride is unique due to the presence of both alkyne and phosphorodiamidothioic chloride functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
113116-20-4 |
|---|---|
Molecular Formula |
C7H14ClN2PS |
Molecular Weight |
224.69 g/mol |
IUPAC Name |
N-[chloro(dimethylamino)phosphinothioyl]-N-ethylprop-2-yn-1-amine |
InChI |
InChI=1S/C7H14ClN2PS/c1-5-7-10(6-2)11(8,12)9(3)4/h1H,6-7H2,2-4H3 |
InChI Key |
RCOTXKNBQURHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#C)P(=S)(N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



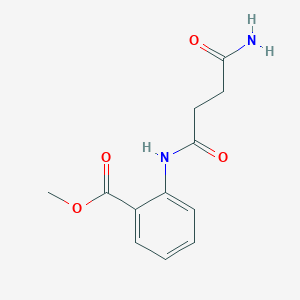

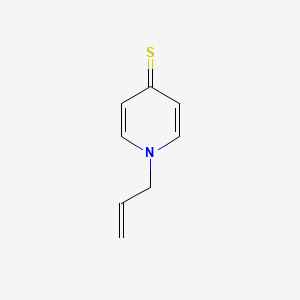
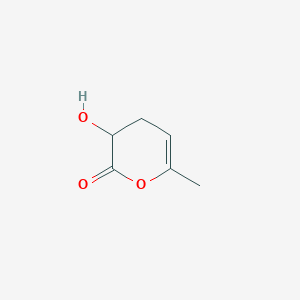

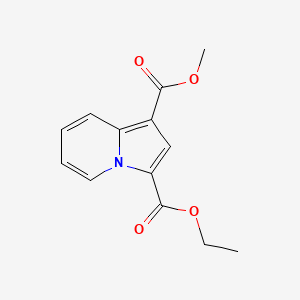
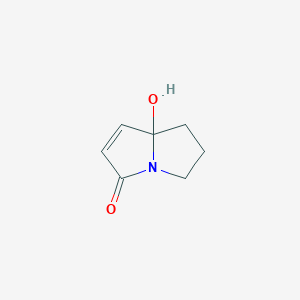

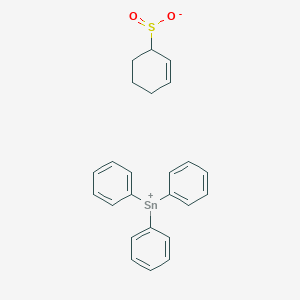
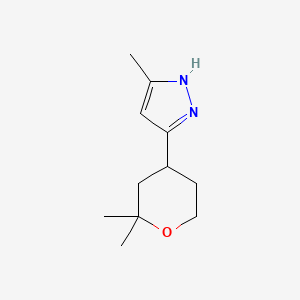
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
